Regioisomeric Differentiation: 2,5-Dimethoxyphenyl vs 2,4- and 3,4-Dimethoxyphenyl N-Aryl Substituents
The target compound bears a 2,5-dimethoxyphenyl N-aryl substituent, which is a distinct regioisomer from the more commonly catalogued 2,4-dimethoxyphenyl (CAS 2548982-74-5) and 3,4-dimethoxyphenyl (CAS 2549039-21-4) analogs within the same 2-tert-butyl-imidazo[1,2-b]pyridazine-6-carboxamide series. Regioisomerism of the dimethoxy pattern alters the electron density distribution on the N-aryl ring: the 2,5-pattern places one methoxy group ortho and one meta to the carboxamide nitrogen, creating a unique steric and electronic environment compared to the 2,4-pattern (both ortho/para) or 3,4-pattern (both meta/para). In the broader imidazo[1,2-b]pyridazine kinase inhibitor literature, the N-aryl substituent directly contacts the kinase hinge region, and even minor modifications to its substitution pattern can shift selectivity profiles across the kinome [1][2]. The 2,5-dimethoxy regioisomer represents the only 2-tert-butyl-imidazo[1,2-b]pyridazine-6-carboxamide bearing this specific substitution pattern, whereas the 2,4- and 3,4- variants are distinct chemical entities with their own CAS numbers.
| Evidence Dimension | N-aryl dimethoxy regioisomerism (substitution pattern position) |
|---|---|
| Target Compound Data | 2,5-dimethoxyphenyl (methoxy groups at positions 2 and 5 relative to aniline nitrogen) |
| Comparator Or Baseline | 2,4-dimethoxyphenyl (CAS 2548982-74-5) and 3,4-dimethoxyphenyl (CAS 2549039-21-4) analogs |
| Quantified Difference | Structural: distinct connectivity; pharmacological impact demonstrated by class-level SAR showing that N-aryl substitution pattern alters kinase selectivity profiles (e.g., DYRK1A IC50 varies from 28 nM to >1000 nM with different substituents) [1]. |
| Conditions | Structural comparison; pharmacological inference from imidazo[1,2-b]pyridazine SAR literature (Henderson et al. 2024; Bendjeddou et al. 2017) |
Why This Matters
For medicinal chemistry SAR campaigns, the 2,5-dimethoxy regioisomer provides an underexplored vector for probing kinase hinge-region interactions that cannot be accessed with the 2,4- or 3,4- analogs.
- [1] Henderson SH, et al. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Eur J Med Chem. 2024; 269:116404. View Source
- [2] Bendjeddou LZ, et al. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Eur J Med Chem. 2017; 125:696-709. View Source
